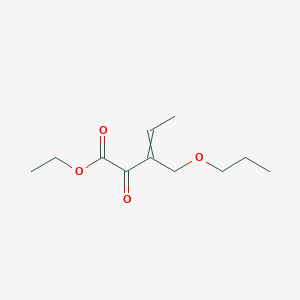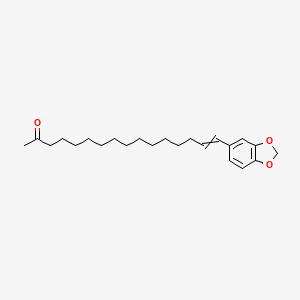![molecular formula C14H8BrI B14215649 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-24-8](/img/structure/B14215649.png)
1-Bromo-3-[(3-iodophenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrI It is a derivative of benzene, featuring both bromine and iodine atoms attached to the benzene ring through an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene can be synthesized through a multi-step process involving the coupling of brominated and iodinated benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzene with an iodinated phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing such compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The ethynyl linkage can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and drive the reaction forward.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Aplicaciones Científicas De Investigación
1-Bromo-3-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form new products. The molecular targets and pathways involved are determined by the nature of the reactions and the specific conditions used .
Comparación Con Compuestos Similares
1-Bromo-3-iodobenzene: A closely related compound with similar reactivity and applications.
1-Bromo-4-[(4-iodophenyl)ethynyl]benzene: Another derivative with a different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Propiedades
Número CAS |
832744-24-8 |
|---|---|
Fórmula molecular |
C14H8BrI |
Peso molecular |
383.02 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H |
Clave InChI |
ZCDCCCQKQWCJEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
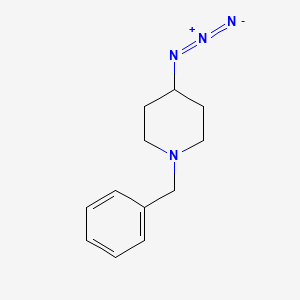

oxophosphanium](/img/structure/B14215597.png)
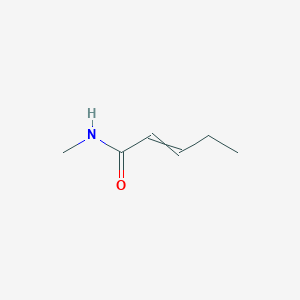
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
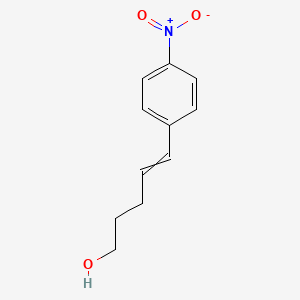
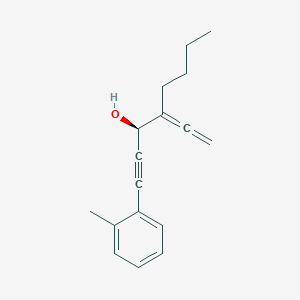

![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
